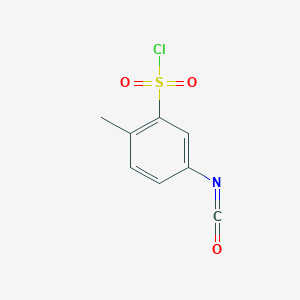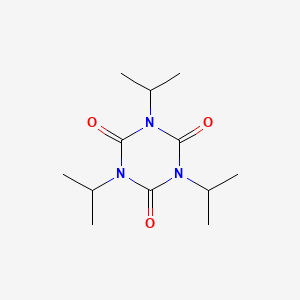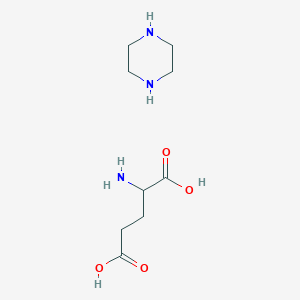
2-aminopentanedioic acid;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminopentanedioic acid, also known as L-glutamic acid, is an α-amino acid that plays a crucial role in various biochemical processes. Piperazine is an organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Both compounds have significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-aminopentanedioic acid can be synthesized through several methods, including the hydrolysis of proteins and the fermentation of certain bacteria. Industrial production often involves the fermentation of glucose using Corynebacterium glutamicum, which produces high yields of L-glutamic acid .
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by the reduction of pyrazine with sodium in ethanol . These methods provide efficient routes to obtain piperazine in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives such as γ-aminobutyric acid (GABA) and other amino acids .
Piperazine undergoes reactions such as cyclization, substitution, and addition. It reacts with alkyl halides to form N-alkylpiperazines and with carbonyl compounds to form piperazine derivatives. These reactions are often carried out under mild conditions using catalysts like palladium or ruthenium .
Wissenschaftliche Forschungsanwendungen
2-aminopentanedioic acid is widely used in scientific research due to its role as a neurotransmitter and its involvement in protein synthesis. It is used in studies related to neurodegenerative diseases, metabolic disorders, and as a building block for peptide synthesis .
Piperazine and its derivatives have significant applications in medicinal chemistry. They are used as anthelmintic agents to treat parasitic infections and as intermediates in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines . Piperazine derivatives also show promise in cancer research and as potential treatments for neurological disorders .
Wirkmechanismus
2-aminopentanedioic acid acts as an excitatory neurotransmitter in the central nervous system by binding to glutamate receptors. This binding leads to the activation of ion channels and subsequent neuronal excitation. It also plays a role in the synthesis of other neurotransmitters and in cellular metabolism .
Piperazine exerts its effects by binding to GABA receptors on muscle membranes, causing hyperpolarization and flaccid paralysis of parasitic worms. This mechanism allows the host body to expel the parasites easily .
Vergleich Mit ähnlichen Verbindungen
2-aminopentanedioic acid is similar to other α-amino acids like aspartic acid and glycine. its unique role as a neurotransmitter and its involvement in various metabolic pathways distinguish it from other amino acids .
Piperazine is similar to other nitrogen-containing heterocycles like piperidine and pyrrolidine. Its unique structure, with two nitrogen atoms in a six-membered ring, provides distinct chemical properties and biological activities compared to other heterocycles .
Conclusion
2-aminopentanedioic acid and piperazine are versatile compounds with significant applications in various scientific fields. Their unique chemical properties and biological activities make them valuable tools in research and industry.
Eigenschaften
CAS-Nummer |
66034-16-0 |
|---|---|
Molekularformel |
C9H19N3O4 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-aminopentanedioic acid;piperazine |
InChI |
InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
AZDSMVLIYXVHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



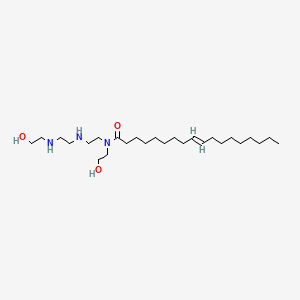
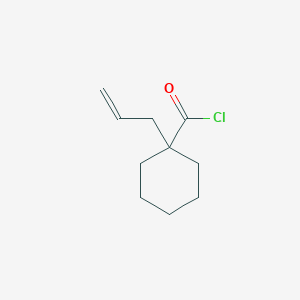
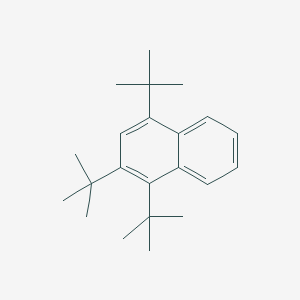
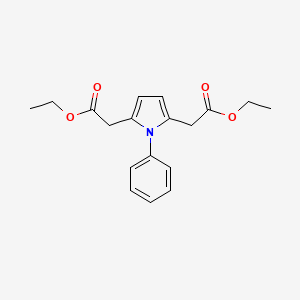
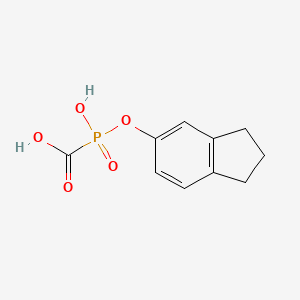

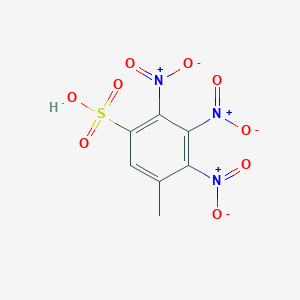
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
